molecular formula C9H15N2O3P B13689995 Diethyl (2-Amino-3-pyridyl)phosphonate

Diethyl (2-Amino-3-pyridyl)phosphonate

Cat. No.: B13689995
M. Wt: 230.20 g/mol
InChI Key: SBXVAECANUICLL-UHFFFAOYSA-N
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Description

Diethyl (2-Amino-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-Amino-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-amino-3-pyridinecarboxaldehyde under mild conditions. This reaction typically requires a catalyst, such as iodine or iron, and can be carried out under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve efficient cross-coupling reactions, which are essential for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Amino-3-pyridyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl (2-Amino-3-pyridyl)phosphonate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating diseases related to cholinesterase dysfunction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (2-Amino-3-pyridyl)phosphonate include:

  • Diethyl (2-Amino-4-pyridyl)phosphonate
  • Diethyl (2-Amino-5-pyridyl)phosphonate
  • Diethyl (2-Amino-6-pyridyl)phosphonate

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern on the pyridine ring, which can significantly influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H15N2O3P

Molecular Weight

230.20 g/mol

IUPAC Name

3-diethoxyphosphorylpyridin-2-amine

InChI

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3,(H2,10,11)

InChI Key

SBXVAECANUICLL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(N=CC=C1)N)OCC

Origin of Product

United States

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